4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as:
- 3,5-dimethyl-1H-pyrazole
- 4-bromo-1H-pyrazole
- N-methyl-1H-pyrazole-3-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination of features imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C13H18BrN5O |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
4-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,1,5-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18BrN5O/c1-8-10(7-18(4)15-8)6-17(3)13(20)12-11(14)9(2)19(5)16-12/h7H,6H2,1-5H3 |
InChI Key |
ZAERXOSNWVZZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N(C)CC2=CN(N=C2C)C)Br |
Origin of Product |
United States |
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